molecular formula C10H21NOS B13959381 Octanamide, N-(2-mercaptoethyl)- CAS No. 56630-30-9

Octanamide, N-(2-mercaptoethyl)-

Cat. No.: B13959381
CAS No.: 56630-30-9
M. Wt: 203.35 g/mol
InChI Key: JLZORHOCSVVPHT-UHFFFAOYSA-N
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Description

Octanamide, N-(2-mercaptoethyl)-: is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.345 g/mol It is characterized by the presence of an octanamide backbone with a mercaptoethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N-(2-mercaptoethyl)- typically involves the reaction of octanoyl chloride with 2-mercaptoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Octanoyl chloride+2-MercaptoethylamineOctanamide, N-(2-mercaptoethyl)-+HCl\text{Octanoyl chloride} + \text{2-Mercaptoethylamine} \rightarrow \text{Octanamide, N-(2-mercaptoethyl)-} + \text{HCl} Octanoyl chloride+2-Mercaptoethylamine→Octanamide, N-(2-mercaptoethyl)-+HCl

Industrial Production Methods: Industrial production of Octanamide, N-(2-mercaptoethyl)- may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octanamide, N-(2-mercaptoethyl)- can undergo oxidation reactions, particularly at the mercapto (thiol) group, forming disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield simpler amides or thiols under appropriate conditions.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiol groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Octanamide, N-(2-mercaptoethyl)- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand or a functional group in the design of biomolecules. Its thiol group is particularly useful in forming disulfide bonds, which are important in protein structure and function.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its ability to form stable amide bonds makes it valuable in drug design and development.

Industry: In industrial applications, Octanamide, N-(2-mercaptoethyl)- can be used in the production of polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Octanamide, N-(2-mercaptoethyl)- involves its interaction with molecular targets through its thiol and amide groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    N-(2-Mercaptoethyl)acetamide: Similar structure with an acetamide backbone.

    N-(2-Mercaptoethyl)propionamide: Similar structure with a propionamide backbone.

    N-(2-Mercaptoethyl)butanamide: Similar structure with a butanamide backbone.

Uniqueness: Octanamide, N-(2-mercaptoethyl)- is unique due to its longer carbon chain (octanamide backbone), which imparts different physical and chemical properties compared to shorter-chain analogs.

Properties

CAS No.

56630-30-9

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

N-(2-sulfanylethyl)octanamide

InChI

InChI=1S/C10H21NOS/c1-2-3-4-5-6-7-10(12)11-8-9-13/h13H,2-9H2,1H3,(H,11,12)

InChI Key

JLZORHOCSVVPHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCS

Origin of Product

United States

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